8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15343266
InChI: InChI=1S/C29H35N5O2/c1-31-27-26(28(35)32(2)29(31)36)34(17-9-14-22-10-5-3-6-11-22)25(30-27)21-33-18-15-24(16-19-33)20-23-12-7-4-8-13-23/h3-8,10-13,24H,9,14-21H2,1-2H3
SMILES:
Molecular Formula: C29H35N5O2
Molecular Weight: 485.6 g/mol

8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

CAS No.:

Cat. No.: VC15343266

Molecular Formula: C29H35N5O2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione -

Specification

Molecular Formula C29H35N5O2
Molecular Weight 485.6 g/mol
IUPAC Name 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Standard InChI InChI=1S/C29H35N5O2/c1-31-27-26(28(35)32(2)29(31)36)34(17-9-14-22-10-5-3-6-11-22)25(30-27)21-33-18-15-24(16-19-33)20-23-12-7-4-8-13-23/h3-8,10-13,24H,9,14-21H2,1-2H3
Standard InChI Key DDGKVZSUSINQQJ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5

Introduction

8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Its molecular formula is C28H33N5O2, with a molecular weight of approximately 471.6 g/mol. The compound features a central purine core substituted with methyl groups at positions 1 and 3, a benzyl group at position 7, and a piperidine moiety linked through a methylene bridge at position 8. These structural modifications contribute to its potential biological activity and pharmacological applications.

Synthesis

The synthesis of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the purine core.

  • Step 2: Introduction of the benzylpiperidine moiety.

  • Step 3: Attachment of the 3-phenylpropyl group.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for this compound may be limited, structurally similar compounds often exhibit significant pharmacological profiles. Potential activities include:

  • Neurological Disorders: The unique structure may enable interactions with specific biological targets, warranting further pharmacological studies.

  • Purine Metabolism: Modulation of receptor activity and enzyme function related to purine metabolism.

Compound NameMolecular FormulaKey Features
TheophyllineC7H8N4O2Known bronchodilator; lacks piperidine substitution.
FenethyllineC17H21N5O2Combines amphetamine-like effects with xanthine; differs in pharmacodynamics.
CaffeineC8H10N4O2Stimulant with a simpler structure; lacks complex substitutions.

Research Findings and Future Directions

Interaction studies are crucial for understanding how 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione interacts with biological systems. Research indicates that similar compounds can modulate receptor activity and enzyme function. Key areas of investigation include:

  • Neurotransmitter Systems: Potential effects on cognitive function and mood enhancement.

  • Purinergic Receptors: Interaction with receptors involved in neurotransmission and neuroprotection.

Further research into this compound could reveal new avenues for drug development in various therapeutic areas, particularly those influenced by purine metabolism.

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